molecular formula C4H11NO B13527210 1-Propanamine, N-methoxy- CAS No. 101196-26-3

1-Propanamine, N-methoxy-

Cat. No.: B13527210
CAS No.: 101196-26-3
M. Wt: 89.14 g/mol
InChI Key: IUVIGVRSTLVOQI-UHFFFAOYSA-N
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Description

1-Propanamine, N-methoxy-, also known as 3-Methoxypropylamine, is an organic compound with the molecular formula C4H11NO. It is a primary amine where the amino group is attached to a propyl chain substituted with a methoxy group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanamine, N-methoxy- can be synthesized through several methods. One common method involves the reaction of 1-propanol with ammonium chloride at high temperatures and pressures in the presence of a Lewis acid catalyst such as ferric chloride . Another method involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with dilute acid .

Industrial Production Methods: Industrial production of 1-Propanamine, N-methoxy- often involves the catalytic hydrogenation of nitriles or the reaction of alcohols with ammonia or amines under high pressure and temperature conditions. These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Propanamine, N-methoxy- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

1-Propanamine, N-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanamine, N-methoxy- involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to electrophilic centers. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

  • 1-Propanamine, 3-methoxy-
  • N-Ethyl-N-methyl-1-propanamine
  • 3-Aminopropyl methyl ether

Comparison: 1-Propanamine, N-methoxy- is unique due to its methoxy substitution, which imparts different chemical reactivity and physical properties compared to other similar compounds. For instance, the presence of the methoxy group can influence its solubility, boiling point, and reactivity in substitution reactions .

Properties

CAS No.

101196-26-3

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

IUPAC Name

N-methoxypropan-1-amine

InChI

InChI=1S/C4H11NO/c1-3-4-5-6-2/h5H,3-4H2,1-2H3

InChI Key

IUVIGVRSTLVOQI-UHFFFAOYSA-N

Canonical SMILES

CCCNOC

Origin of Product

United States

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